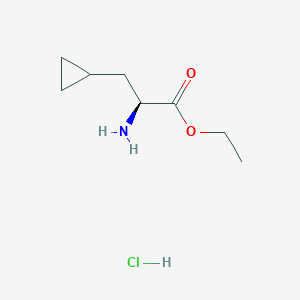
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and ethyl chloroformate.
Formation of Intermediate: Cyclopropylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as pyridine to form the ethyl ester intermediate.
Amination: The ethyl ester intermediate undergoes amination with (S)-2-amino-3-propanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with active site residues, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl (S)-2-amino-3-phenylpropanoate hydrochloride: Differing by the presence of a phenyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Ethyl (S)-2-amino-3-methylpropanoate hydrochloride: Differing by the presence of a methyl group, leading to variations in reactivity and biological activity.
Ethyl (S)-2-amino-3-cyclobutylpropanoate hydrochloride: Differing by the presence of a cyclobutyl group, influencing its conformational flexibility and binding interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development. Further studies are warranted to explore its full potential and uncover new applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
XVVHSCUCSKEKJQ-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1CC1)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















